Belnacasan (VX-765)
Belnacasan (VX-765)
VX-765, also known as Belnacasan, is a pharmaceutical compound which acts as a potent and selective inhibitor of the enzyme caspase 1. In previous preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, without much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis, and it did not affect the proliferation of activated primary T-cells or T-cell lines. VX-765 has been shown to reduce disease severity and the expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation, suggesting that it may be useful for treatment of inflammatory diseases.
Brand Name:
Vulcanchem
CAS No.:
273404-37-8
VCID:
VC0549019
InChI:
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
SMILES:
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Molecular Formula:
C24H33ClN4O6
Molecular Weight:
509 g/mol
Belnacasan (VX-765)
CAS No.: 273404-37-8
Inhibitors
VCID: VC0549019
Molecular Formula: C24H33ClN4O6
Molecular Weight: 509 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 273404-37-8 |
---|---|
Product Name | Belnacasan (VX-765) |
Molecular Formula | C24H33ClN4O6 |
Molecular Weight | 509 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 |
Standard InChIKey | SJDDOCKBXFJEJB-MOKWFATOSA-N |
Isomeric SMILES | CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
SMILES | CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Canonical SMILES | CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Appearance | White to off-white solid powder |
Description | VX-765, also known as Belnacasan, is a pharmaceutical compound which acts as a potent and selective inhibitor of the enzyme caspase 1. In previous preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, without much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis, and it did not affect the proliferation of activated primary T-cells or T-cell lines. VX-765 has been shown to reduce disease severity and the expression of inflammatory mediators in models of rheumatoid arthritis and skin inflammation, suggesting that it may be useful for treatment of inflammatory diseases. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly. |
Solubility | soluble in DMSO, not soluble in water. |
Storage | 0-4 C for short term (weeks to 1 month) or -20 o C for long terms (months to years). |
Synonyms | 1-(2-((1-(4-amino-3-chlorophenyl)methanoyl)amino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid VX 765 VX-765 VX765 cpd |
Reference | 1. Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. doi: 10.1124/jpet.106.111344. Epub 2007 Feb 8. PMID: 17289835. 2. Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. doi: 10.2174/138161207780163006. PMID: 17311555. 3. Yang XM, Downey JM, Cohen MV, Housley NA, Alvarez DF, Audia JP. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. J Cardiovasc Pharmacol Ther. 2017 Nov;22(6):574-578. doi: 10.1177/1074248417702890. Epub 2017 Apr 12. PMID: 28399648; PMCID: PMC5817632. 4. Audia JP, Yang XM, Crockett ES, Housley N, Haq EU, O'Donnell K, Cohen MV, Downey JM, Alvarez DF. Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Basic Res Cardiol. 2018 Jul 10;113(5):32. doi: 10.1007/s00395-018-0692-z. PMID: 29992382; PMCID: PMC6396295. 5. Flores J, Noël A, Foveau B, Lynham J, Lecrux C, LeBlanc AC. Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model. Nat Commun. 2018 Sep 25;9(1):3916. doi: 10.1038/s41467-018-06449-x. PMID: 30254377; PMCID: PMC6156230. |
PubChem Compound | 11398092 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume